molecular formula C26H18N2OS B2658214 N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide CAS No. 313528-97-1

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No. B2658214
CAS RN: 313528-97-1
M. Wt: 406.5
InChI Key: TYXOVNZDSIRPKN-UHFFFAOYSA-N
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Description

“N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including “N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide”, have been found to exhibit antimicrobial activity . They are used in the synthesis of drugs like sulfathiazole, which is a short-acting sulfa drug .

Antiretroviral Activity

Thiazole derivatives are also used in the synthesis of antiretroviral drugs. For example, Ritonavir, an HIV/AIDS drug, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity. For instance, Abafungin is an antifungal drug that contains a thiazole moiety .

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer activity. Tiazofurin is an example of an anticancer drug that contains a thiazole moiety .

Anti-Alzheimer Activity

Thiazole derivatives have been found to exhibit anti-Alzheimer activity . They are used in the synthesis of drugs that help in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive activity . They are used in the synthesis of drugs that help in the treatment of hypertension .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They are used in the synthesis of drugs that help in the treatment of diseases caused by oxidative stress .

Hepatoprotective Activity

Thiazole derivatives have been found to exhibit hepatoprotective activity . They are used in the synthesis of drugs that help in the treatment of liver diseases .

Future Directions

Future research could focus on modifying the structure of the compound to improve its biological activity and reduce potential side effects . For example, different bicyclic structures, totally or partially aromatic, could be explored . Additionally, the synthesis of new derivatives and the evaluation of their biological activities could provide valuable insights .

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2OS/c29-25(22-17-9-15-18-10-7-8-16-21(18)22)28-26-27-23(19-11-3-1-4-12-19)24(30-26)20-13-5-2-6-14-20/h1-17H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXOVNZDSIRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

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